3-Bromo-3'-fluoro-4'-methylbenzophenone
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Overview
Description
3-Bromo-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.13 g/mol . It is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and methyl substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-fluoro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromo-4-fluorotoluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 3-Bromo-3’-fluoro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Substitution Reactions: 3-Bromo-3’-fluoro-4’-methylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in 3-Bromo-3’-fluoro-4’-methylbenzophenone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of 3-bromo-3’-fluoro-4’-methylbenzoic acid.
Reduction: Formation of 3-bromo-3’-fluoro-4’-methylbenzyl alcohol.
Scientific Research Applications
3-Bromo-3’-fluoro-4’-methylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluoro-4’-methylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- 3-Bromo-4’-fluoro-3’-methylbenzophenone
- 4-Bromo-3-fluorobenzophenone
- 3-Bromo-4-fluorobenzophenone
Comparison: 3-Bromo-3’-fluoro-4’-methylbenzophenone is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzophenone structure. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other similar compounds. For instance, the presence of the methyl group at the 4’ position enhances its lipophilicity compared to 4-Bromo-3-fluorobenzophenone .
Properties
IUPAC Name |
(3-bromophenyl)-(3-fluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKSIYMVARWSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373675 |
Source
|
Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-55-6 |
Source
|
Record name | 3-Bromo-3'-fluoro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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